Ethyl 5-bromo-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylate
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Overview
Description
Ethyl 5-bromo-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylate is a synthetic organic compound with the molecular formula C9H7BrF3NO3S. It is characterized by the presence of a bromine atom, a trifluoroacetamido group, and a thiophene ring, making it a compound of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylate typically involves the bromination of a thiophene derivative followed by the introduction of the trifluoroacetamido group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. The final step involves esterification to introduce the ethyl carboxylate group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation or reduction under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced thiophene derivatives.
Hydrolysis: Corresponding carboxylic acid.
Scientific Research Applications
Ethyl 5-bromo-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-chloro-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylate
- Ethyl 5-iodo-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylate
- Ethyl 5-fluoro-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylate
Uniqueness
Ethyl 5-bromo-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, iodo, and fluoro analogs. The trifluoroacetamido group also imparts distinct electronic properties that can affect the compound’s behavior in various chemical and biological contexts .
Properties
IUPAC Name |
ethyl 5-bromo-2-[(2,2,2-trifluoroacetyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO3S/c1-2-17-7(15)4-3-5(10)18-6(4)14-8(16)9(11,12)13/h3H,2H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUJFYAHUHERBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)Br)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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